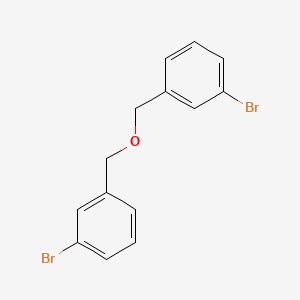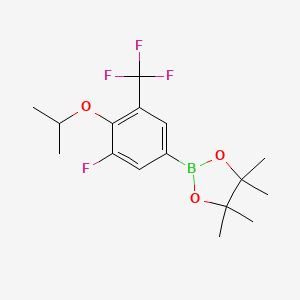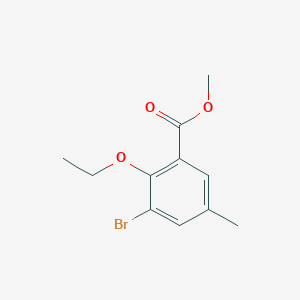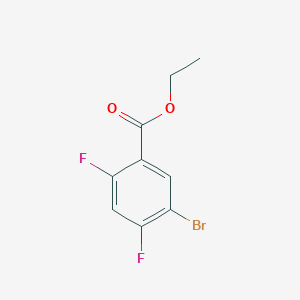![molecular formula C25H27ClN2O3 B14020554 2-(1,3-Benzodioxol-5-YL)-2-[4-(diethylamino)anilino]-1-phenylethanone hydrochloride CAS No. 7467-26-7](/img/structure/B14020554.png)
2-(1,3-Benzodioxol-5-YL)-2-[4-(diethylamino)anilino]-1-phenylethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzo[1,3]dioxol-5-yl-2-[(4-diethylaminophenyl)amino]-1-phenyl-ethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzo[1,3]dioxole moiety, a diethylaminophenyl group, and a phenyl-ethanone backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzo[1,3]dioxol-5-yl-2-[(4-diethylaminophenyl)amino]-1-phenyl-ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzo[1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the diethylaminophenyl group: This step involves the reaction of 4-diethylaminobenzaldehyde with an appropriate amine.
Coupling with the phenyl-ethanone backbone: The final step involves the coupling of the intermediate products to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-benzo[1,3]dioxol-5-yl-2-[(4-diethylaminophenyl)amino]-1-phenyl-ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-benzo[1,3]dioxol-5-yl-2-[(4-diethylaminophenyl)amino]-1-phenyl-ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-benzo[1,3]dioxol-5-yl-2-[(4-diethylaminophenyl)amino]-1-phenyl-ethanone involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it may inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis. The compound’s structure allows it to bind to specific proteins or enzymes, thereby modulating their activity and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[1,3]dioxole moiety and have shown anticancer activity.
Benzo[d][1,3]dioxole substituted organo selenium compounds: These compounds have been studied for their antioxidant and antitumor properties.
Methyl 2-(6-(2-iodobenzoyl)benzo[d][1,3]dioxol-5-yl)acetate: This compound has been evaluated for its COX inhibitory and cytotoxic activities.
Uniqueness
2-benzo[1,3]dioxol-5-yl-2-[(4-diethylaminophenyl)amino]-1-phenyl-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
7467-26-7 |
|---|---|
Formule moléculaire |
C25H27ClN2O3 |
Poids moléculaire |
438.9 g/mol |
Nom IUPAC |
2-(1,3-benzodioxol-5-yl)-2-[4-(diethylamino)anilino]-1-phenylethanone;hydrochloride |
InChI |
InChI=1S/C25H26N2O3.ClH/c1-3-27(4-2)21-13-11-20(12-14-21)26-24(25(28)18-8-6-5-7-9-18)19-10-15-22-23(16-19)30-17-29-22;/h5-16,24,26H,3-4,17H2,1-2H3;1H |
Clé InChI |
SSWLPLIRXDUANG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)NC(C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


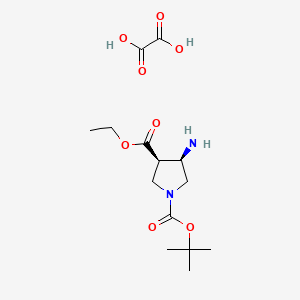
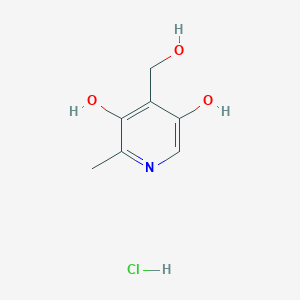

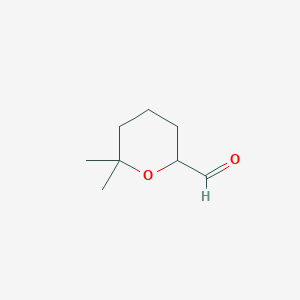
![7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B14020504.png)
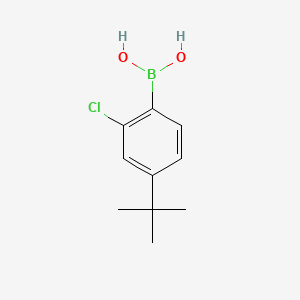
![(6aS)-2-methoxy-3-phenylmethoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B14020528.png)
